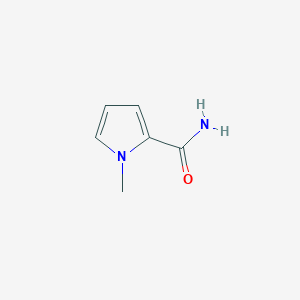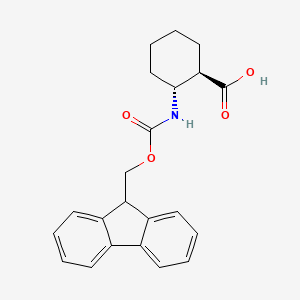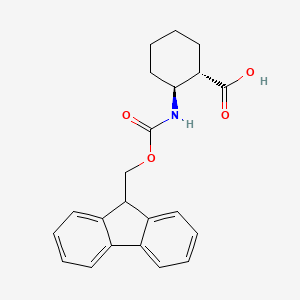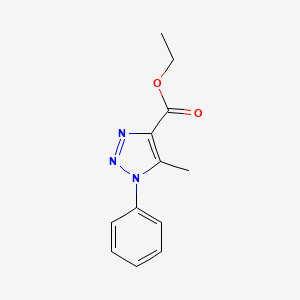
1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine
Overview
Description
1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine (1-HPEP) is an organic compound that has recently been studied for its potential applications in scientific research. It is a derivative of piperazine, a heterocyclic compound, and contains a phenyl ring with a hydroxyl group and ethoxycarbonyl group substituents. 1-HPEP is an important tool for the study of biological systems, as it has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Agent Development
The compound has been studied for its potential as a scaffold in developing novel antimicrobial agents. Its derivatives have shown structure-dependent antimicrobial activity against Gram-positive pathogens such as S. aureus, E. faecalis, and C. difficile. Some derivatives demonstrated promising activity against vancomycin-intermediate S. aureus strains, coupled with favorable cytotoxic profiles, making them attractive candidates for further antimicrobial development .
Antioxidant Properties in Flavonoids
Flavones, a category of flavonoids, are known for their antioxidant properties. The synthesis approaches of various flavone types, including derivatives of 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine, have been explored. These compounds are significant due to their low molecular weight and phenyl-benzopyrone structure, contributing to their antioxidant capabilities. They play a therapeutic role in health conditions like cardiovascular diseases, cancer, and hepatic pathologies .
Mineral Flotation and Adsorption
In the field of mineral processing, derivatives of 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine have been synthesized and studied for their flotation and adsorption behavior with minerals like malachite. This research is crucial for improving the efficiency of mineral separation processes in the mining industry .
properties
IUPAC Name |
ethyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-13(17)15-9-7-14(8-10-15)11-5-3-4-6-12(11)16/h3-6,16H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBSXIAMRFKRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368747 | |
| Record name | 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |
CAS RN |
67915-00-8 | |
| Record name | Ethyl 4-(2-hydroxyphenyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)
![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)










